molecular formula C16H11N3O2S2 B2944847 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1206988-80-8

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2944847
CAS No.: 1206988-80-8
M. Wt: 341.4
InChI Key: YIBKZIVHFJJWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a urea derivative featuring a benzofuran-substituted thiazole core linked to a thiophene moiety via a urea bridge.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c20-15(18-14-6-3-7-22-14)19-16-17-11(9-23-16)13-8-10-4-1-2-5-12(10)21-13/h1-9H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBKZIVHFJJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran-2-yl Thiazole: This step involves the reaction of benzofuran-2-carboxylic acid with thioamide under cyclization conditions to form the benzofuran-2-yl thiazole intermediate.

    Formation of Thiophen-2-yl Isocyanate: Thiophen-2-yl amine is reacted with phosgene to produce thiophen-2-yl isocyanate.

    Coupling Reaction: The benzofuran-2-yl thiazole intermediate is then reacted with thiophen-2-yl isocyanate under controlled conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran, thiazole, or thiophene rings are replaced by other groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in biological effects

Comparison with Similar Compounds

Structural Analogues with Thiophene-Thiazole-Urea Frameworks

The most relevant analogs are urea derivatives carrying a thiophenylthiazole moiety (). Key examples include:

Compound Substituent on Urea Yield (%) Melting Point (°C) Molecular Formula
TTU6 4-Cyanophenyl 87 199–201 C₁₅H₉N₄OS₂
TTU7 4-Trifluoromethoxyphenyl 72 206–207 C₁₅H₁₁F₃N₃O₂S₂
TTU8 4-Nitrophenyl 45 275–277 C₁₄H₉N₅O₃S₂
TTU9 m-Tolyl 79 200–202 C₁₅H₁₂N₄OS₂

Key Observations :

  • Substituent Effects on Physicochemical Properties : Electron-withdrawing groups (e.g., nitro in TTU8) correlate with higher melting points, likely due to increased dipole-dipole interactions. The trifluoromethoxy group in TTU7 enhances lipophilicity, which may improve membrane permeability .
  • Synthetic Efficiency: Yields range from 45% (TTU8) to 87% (TTU6), suggesting steric or electronic challenges in introducing nitro groups compared to cyano or methyl substituents .

Analogs with Modified Heterocyclic Cores

  • Benzimidazole-Urea Derivatives (): Compounds like 1-(4-(Benzamido)phenyl)-3-(1H-benzo[d]imidazol-2-yl)urea exhibit anticancer activity against renal (A-498) and lung (NCI-H23) cancer cell lines, with IC₅₀ values < 50 µM.
  • Benzo[d]thiazole Derivatives (): 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea shows potent anti-Clostridioides difficile activity (IC₅₀ = 0.10–0.24 µM). The benzo[d]thiazole core, unlike benzofuran-thiazole, may enhance binding to bacterial enoyl-ACP reductase II (FabK) .

Substitution Patterns and Bioactivity

  • Anticancer Activity : highlights that urea derivatives with benzamido-phenyl groups exhibit cytotoxicity via MTT assays, but the benzofuran-thiazole analog’s activity remains uncharacterized. Thiophene-containing analogs in (e.g., pyrimidin-2-ol derivatives) show moderate activity, suggesting the thiophene moiety’s role in modulating efficacy .
  • Antibacterial Potency : demonstrates that halogenated aryl groups (e.g., 4-bromophenyl) improve FabK inhibition. The target compound’s benzofuran-thiazole system may similarly enhance target engagement if optimized with electron-deficient substituents .

Physicochemical and Spectroscopic Comparisons

  • Spectral Data : TTU6–TTU9 () display distinct ¹H NMR shifts for urea NH protons (δ 9.2–10.1 ppm) and thiophene protons (δ 7.1–7.5 ppm). The target compound’s benzofuran protons are expected near δ 6.8–7.8 ppm, based on benzofuran analogs in .
  • Molecular Weight and Solubility: The target compound (estimated molecular weight ~365 g/mol) is heavier than TTU6 (MW = 327 g/mol) but lighter than TTU7 (MW = 404 g/mol). The benzofuran ring may reduce aqueous solubility compared to TTU6’s cyanophenyl group .

Biological Activity

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The thiazole ring is formed through the reaction of benzofuran derivatives with appropriate thiazole precursors.
  • Urea Formation : The thiazole intermediate is then reacted with thiophenyl isocyanate to yield the final urea compound.

Synthetic Route Example

A common synthetic route involves:

  • Reacting benzofuran with thiourea derivatives in a solvent like ethanol.
  • The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives range from 4.69 to 156.47 µM against various bacterial strains, including:

Bacterial StrainMIC (µM)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

The presence of electron-donating groups on the phenyl ring enhances antibacterial activity, indicating a strong correlation between molecular structure and biological efficacy .

Antifungal Activity

In addition to its antibacterial properties, this compound class has demonstrated antifungal activity. For example, MIC values against common fungal strains were reported as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum222.31

Structural modifications in the benzofuran and thiazole moieties are critical for enhancing antifungal efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzofuran and Thiazole Rings : These rings are known for their ability to interact with various biological targets, enhancing the compound's pharmacological profile.
  • Substituents : Variations in substituents on the benzofuran or thiazole moieties can significantly affect the compound's potency and selectivity against bacterial and fungal strains.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that benzofuran derivatives exhibited notable antitumor activity, suggesting potential applications in cancer therapy .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or receptors involved in bacterial and fungal growth .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction yields be improved?

Methodological Answer: A common approach involves coupling benzofuran-thiazole and thiophene-urea precursors via multi-step reactions. For example, refluxing 4-(benzofuran-2-yl)thiazol-2-amine with thiophen-2-yl isocyanate in anhydrous DMF for 4–6 hours under nitrogen can yield the target compound. Purification via recrystallization (e.g., ethanol) typically achieves ~70–80% yields. To optimize yields:

  • Use equimolar ratios of reactants to minimize side products.
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).
  • Employ high-purity solvents (e.g., dry DMF) to avoid hydrolysis side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and spectrometric techniques:

  • 1H/13C NMR : Confirm benzofuran (δ 6.8–7.5 ppm for aromatic protons), thiazole (δ 7.1–7.3 ppm), and urea NH signals (δ 9.5–10.5 ppm).
  • HRMS : Verify the molecular ion peak (e.g., [M+H]+ at m/z 380.08 for C19H13N3O2S2).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 60.14%, H: 3.43%) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer: Prioritize kinase inhibition or antiproliferative assays based on structural analogs (e.g., RKI-1447, a urea-thiazole ROCK inhibitor).

  • Kinase Inhibition : Test against ROCK1/2 or FLT3 kinases using ADP-Glo™ assays (IC50 determination).
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX software for structure solution and refinement. Key parameters:
    • Space group determination (e.g., P21/c).
    • Hydrogen bonding analysis (e.g., urea NH···thiazole N interactions).
  • Compare with DFT-optimized geometries (e.g., Gaussian 09) to validate torsion angles .

Q. How should researchers address contradictory bioactivity data across similar urea-thiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace thiophene with pyridine) and test activity.
  • Meta-Analysis : Cross-reference IC50 values from multiple studies (e.g., RKI-1447 vs. Quizartinib) to identify critical functional groups.
  • Molecular Docking : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., FLT3’s ATP-binding pocket) .

Q. What strategies mitigate low yields in cyclization reactions during derivative synthesis?

Methodological Answer: For cyclization to oxadiazinane or triazinane derivatives:

  • Acid Catalysis : Use HCl (conc.) at 90–95°C for 4 hours to drive cyclization.
  • Solvent Optimization : Replace DMF with toluene for better thermal stability.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 150°C) while maintaining yields .

Q. How can researchers design analogs to enhance metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute labile groups (e.g., morpholinoethoxy in Quizartinib) with stable moieties (e.g., piperazine).
  • Prodrug Design : Introduce phosphate groups (e.g., Fosravuconazole) to improve solubility and in vivo stability.
  • PK/PD Modeling : Use in silico tools (e.g., GastroPlus) to predict clearance rates and adjust substituents .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to assess bioavailability issues.
  • Metabolite Screening : Identify inactive/degraded metabolites via HPLC-MS.
  • Tumor Microenvironment Models : Use 3D spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Q. Why do similar urea-thiazole derivatives exhibit divergent kinase selectivity profiles?

Methodological Answer:

  • Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects.
  • Free Energy Calculations : Compute binding energies (MM-PBSA) to explain selectivity (e.g., ROCK1 vs. ROCK2).
  • Crystal Structures : Compare ligand-protein hydrogen bonding networks (e.g., PDB: 4NXT for ROCK1) .

Q. Tables for Key Data

Parameter Typical Value Reference
Synthetic Yield70–80% (EtOH recrystallization)
HRMS [M+H]+m/z 380.08 (C19H13N3O2S2)
ROCK1 Inhibition (IC50)14.5 nM (analog: RKI-1447)
Solubility (DMSO)>50 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.